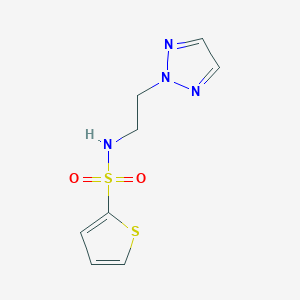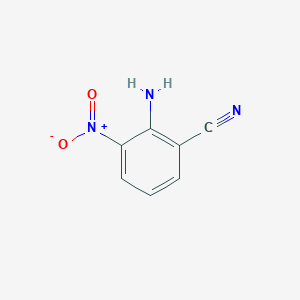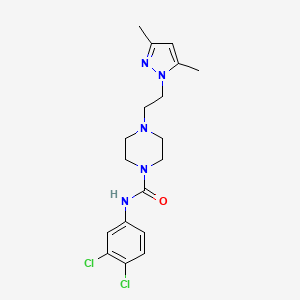
Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate, also known as MEMFA, is a chemical compound that has been of interest to researchers due to its potential as a pharmaceutical intermediate. It is a heterocyclic compound that contains a furan ring and a methylamino group. In
Wirkmechanismus
The mechanism of action of Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including changes in gene expression, cell signaling, and metabolism.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate can have a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the modulation of immune function. These effects are thought to be due to the inhibition of certain enzymes or proteins in the body, which can lead to changes in cellular processes and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate is its versatility as a pharmaceutical intermediate. It can be used in the synthesis of a range of bioactive compounds, making it a valuable tool for drug discovery and development. However, one of the limitations of Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate is its relatively low yield, which can make it difficult to scale up for commercial applications.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate. One area of interest is the development of new synthetic methods for Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate that can improve the yield and efficiency of the reaction. Another area of research is the investigation of the mechanism of action of Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate and its potential as a therapeutic agent for various diseases. Additionally, the exploration of new applications for Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate in the synthesis of bioactive compounds could lead to the discovery of new drugs with novel mechanisms of action.
Synthesemethoden
The synthesis of Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate involves the reaction of 2-methyl-5-(methylaminomethyl)furan-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate as a white solid. The yield of Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate can be improved by using different reaction conditions and optimizing the reaction parameters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate has been used as a pharmaceutical intermediate in the synthesis of various bioactive compounds. One of the most notable applications of Ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate is in the synthesis of a class of compounds known as furanocoumarins. These compounds have been found to have a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Eigenschaften
IUPAC Name |
ethyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-13-10(12)9-5-8(6-11-3)14-7(9)2/h5,11H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZZCPLQSWYSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)CNC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2612125.png)



![1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2612131.png)






![1-(2-hydroxyethyl)-6-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2612143.png)
